Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
Description
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl (Cbz) group attached to a butan-2-yl backbone modified with a chlorosulfonyl moiety at the 4-position. The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making it a versatile candidate for further functionalization, while the carbamate group provides stability and modulates solubility.
Properties
Molecular Formula |
C12H16ClNO4S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
benzyl N-(4-chlorosulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-10(7-8-19(13,16)17)14-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) |
InChI Key |
BHJVRQQEZRWOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylbutan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and sulfonamides.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Scientific Research Applications
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate involves its interaction with nucleophilic sites on target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules, thereby altering their function and activity .
Comparison with Similar Compounds
a) 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate
- Structure: Features a β-lactam (azetidinone) core with a benzyloxycarbamate group and chloro-substituted aryl rings.
- Synthesis : Prepared via ultrasound-assisted coupling of benzamide derivatives with substituted phenyl groups, achieving yields of 65–88% under optimized conditions .
- Key Data : IR spectra show characteristic C=O (1740–1760 cm⁻¹) and N–H (3300–3350 cm⁻¹) stretches, while ¹H-NMR confirms substituent-dependent chemical shifts (δ 4.5–5.2 ppm for benzyl protons) .
b) Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate (CAS: 1353964-35-8)
c) Benzyl N-[(2S)-4-chloro-3-hydroxy-1-(phenylsulfanyl)butan-2-yl]carbamate (CAS: 159878-02-1)
- Structure : Contains a chiral chlorinated butan-2-yl chain with a phenylthio (-SPh) group.
- Functionality : The phenylthio group introduces sulfur-based nucleophilicity, contrasting with the electrophilic sulfonyl chloride in the target compound .
Spectral and Crystallographic Comparisons
- IR/NMR Profiles :
- The target compound’s sulfonyl chloride group is expected to exhibit strong S=O stretches near 1370 cm⁻¹ and 1170 cm⁻¹, distinct from the C=O stretches (1700–1750 cm⁻¹) in analogues like BenzylN-(4-pyridyl)carbamate .
- ¹³C-NMR signals for the chlorosulfonyl carbon (δ ~55–60 ppm) differ markedly from chloroacetyl carbons (δ ~40–45 ppm) in cyclohexyl derivatives .
- Crystallography :
Data Tables
Table 1: Comparative Analysis of Benzyl Carbamate Derivatives
Biological Activity
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is a chemical compound notable for its potential biological activities, particularly in the realm of enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C11H14ClNO4S and a molecular weight of 319.80 g/mol. The compound features a chlorosulfonyl group attached to a butan-2-yl chain, which is further linked to a benzyl carbamate moiety. The unique reactivity of this compound is primarily attributed to its chlorosulfonyl group, enabling it to engage in nucleophilic substitution reactions with various biomolecules.
Mechanism of Biological Activity
The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to modifications that alter protein function, making it a candidate for therapeutic applications targeting specific enzymes involved in disease pathways.
Enzyme Inhibition Studies
Research indicates that this compound can effectively inhibit certain enzymes by targeting nucleophilic sites on proteins. The mechanism involves the formation of covalent bonds with specific amino acid residues, resulting in changes in protein function and activity.
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity at micromolar concentrations, indicating its potential as a biochemical tool for studying enzyme mechanisms.
Case Study 2: Protein Modification
Another study explored the compound's ability to modify proteins through covalent interactions. It was found that the chlorosulfonyl group effectively reacted with nucleophilic residues in proteins, leading to alterations in protein conformation and function. This property was leveraged to investigate the role of specific proteins in disease models.
Data Table: Biological Activity Overview
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition observed at micromolar concentrations | |
| Protein Modification | Covalent bonding with nucleophilic residues leading to functional changes | |
| Reactivity | Engages in nucleophilic substitution reactions |
Q & A
Basic: What are the common synthetic routes for Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions between benzyl carbamate derivatives and chlorosulfonyl-containing intermediates. A standard method includes:
- Step 1 : Reacting 4-(chlorosulfonyl)butan-2-amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.
- Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product.
- Optimization : Solvent choice (e.g., dichloromethane for high solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric excess of benzyl chloroformate (1.2–1.5 eq.) improve yields .
Basic: How is the molecular structure of this compound characterized, particularly its sulfonyl and carbamate functional groups?
Structural characterization employs:
- X-ray crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation. Structures are refined with SHELXL-2018/3, achieving R-factors < 0.05. The chlorosulfonyl group exhibits trigonal-planar geometry, while the carbamate moiety adopts a planar conformation .
- Spectroscopy :
Advanced: What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
The chlorosulfonyl group acts as a potent electrophile due to its electron-withdrawing nature. Key mechanisms include:
- SN2 Displacement : Reaction with amines (e.g., pyridine derivatives) proceeds via a bimolecular transition state, with chloride as the leaving group. Solvent polarity (e.g., DMF) enhances reaction rates.
- Steric Effects : Bulky substituents on the butan-2-yl chain reduce accessibility, necessitating elevated temperatures (60–80°C) for efficient substitution .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Challenges include:
- Disorder in the Chlorosulfonyl Group : Dynamic disorder due to rotational flexibility is resolved using SHELXL’s PART instruction and anisotropic displacement parameter restraints .
- Weak Diffraction : Small crystal size (<0.2 mm) requires synchrotron radiation or long exposure times (≥60 sec/frame) to improve data quality.
- Twinned Data : Programs like CELL_NOW and TWINABS are used to deconvolute overlapping reflections .
Advanced: How is the biological activity of this compound evaluated in antimicrobial assays?
Methodology includes:
- Minimum Inhibitory Concentration (MIC) Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Serial dilutions (0.5–128 µg/mL) are incubated at 37°C for 18–24 hours.
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to determine IC50 values. Activity is correlated with electron-withdrawing effects of the chlorosulfonyl group enhancing membrane penetration .
Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways for derivatives of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:
- Map Transition States : Identify energy barriers for sulfonyl group substitution (ΔG‡ ~25–30 kcal/mol).
- Predict Regioselectivity : Electron localization function (ELF) analysis reveals preferential attack at the sulfonyl sulfur over the carbamate oxygen .
Advanced: What strategies mitigate decomposition during storage or handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
